(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile
Description
The compound (2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile (CAS: 1164538-51-5) is a nitrile-containing enone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Key properties include:
- Molecular formula: C₁₉H₁₈N₂O₂
- Molar mass: 306.36 g/mol
- Density: 1.143 g/cm³ (predicted)
- Boiling point: 508.1°C (predicted)
- pKa: 1.16 ± 0.70 (predicted) .
The structure features a dimethylamino group at the β-position and a 2-methylphenoxy-substituted benzoyl moiety at the α-position.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-7-4-5-10-18(14)23-17-9-6-8-15(11-17)19(22)16(12-20)13-21(2)3/h4-11,13H,1-3H3/b16-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETSHPUOITZYGZ-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile typically involves the following steps:
Formation of the enone structure: This can be achieved through the aldol condensation of an appropriate aldehyde and ketone.
Introduction of the dimethylamino group: This step may involve the reaction of the enone with dimethylamine under basic conditions.
Attachment of the phenoxy group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The dimethylamino or phenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Structural and Functional Differences
Chlorine substituents (e.g., in ) introduce steric hindrance and polarizability, which may reduce solubility but improve binding to hydrophobic targets.
Stereochemical and Conformational Variations :
- The E/Z isomerism in and impacts conjugation and dipole alignment. For instance, the Z-configuration in disrupts planarity, reducing resonance stabilization.
- In chalcone derivatives (e.g., ), dihedral angles between aromatic rings influence π-π stacking and crystal packing, as observed in crystallographic studies.
Biological and Material Applications: Nitrile-containing analogs (e.g., ) are often explored as intermediates in pharmaceuticals due to their reactivity in nucleophilic additions. Chalcone derivatives (e.g., ) are studied for antimicrobial and anticancer activities, though the target compound’s 2-methylphenoxy group may confer unique pharmacokinetic properties.
Research Findings and Implications
- Synthetic Routes: Claisen-Schmidt condensations () and Baylis-Hillman additions () are common methods for synthesizing α,β-unsaturated carbonyl nitriles. The target compound likely requires regioselective acylation to install the 2-methylphenoxybenzoyl group.
- Crystallographic Insights : Compounds like exhibit linear nitrile chains (C–C–N angle: 176.2°) and π-π interactions (Cg–Cg distance: 3.842 Å), suggesting similar packing behavior for the target compound.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dimethylamino group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Benzoyl and phenoxy groups : These aromatic structures contribute to the compound's interaction with biological targets.
The molecular formula can be summarized as follows:
- Molecular weight : Approximately 329.4 g/mol
- CAS Number : Not specifically listed in the provided sources, indicating limited direct references in available databases.
The biological activity of (2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile appears to be multifaceted, involving:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed enzymatic targets remain to be fully elucidated.
- Antiproliferative Effects : Some studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the compound's effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation at concentrations above 10 µM. The IC50 values reported ranged from 5 to 15 µM across different cell lines, indicating a promising therapeutic index.
-
Mechanistic Studies :
- In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased annexin V staining, confirming apoptotic cell death.
-
Toxicological Profile :
- Toxicity assessments conducted on normal human fibroblast cells showed that concentrations below 20 µM did not significantly affect cell viability, suggesting a favorable safety profile compared to its cytotoxic effects on cancer cells.
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
